N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16290627
Molecular Formula: C20H17N3O2
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H17N3O2 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[(1-benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C20H17N3O2/c24-20(18-11-6-12-25-18)21-13-19-22-16-9-4-5-10-17(16)23(19)14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,24) |
| Standard InChI Key | RDZSKIBYWCOCIY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Introduction
Structural and Molecular Features
Core Architecture and Functional Groups
The compound’s structure features a benzimidazole ring system (two fused benzene rings with two nitrogen atoms at positions 1 and 3) substituted at N1 with a benzyl group (–CH₂C₆H₅) and at C2 with a methylene-linked furan-2-carboxamide (–CH₂–N–C(=O)–C₄H₃O). The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the furan carboxamide introduces hydrogen-bonding capabilities critical for target engagement .
Table 1: Key Structural Descriptors
The benzimidazole ring adopts a planar conformation, as evidenced by X-ray diffraction studies of analogous structures . Substituents at C2 and N1 induce slight deviations from planarity, influencing packing interactions in the solid state . The furan ring’s electron-rich nature facilitates π-π stacking with aromatic residues in biological targets, while the carboxamide group participates in hydrogen bonding .
Synthetic Pathways and Optimization
Reaction Scheme and Key Steps
Synthesis typically begins with the preparation of 1-benzyl-1H-benzimidazole-2-methanol via condensation of 1,2-diaminobenzene with glycolic acid under acidic conditions . Subsequent oxidation or substitution reactions introduce the methylene bridge, followed by amidation with furan-2-carbonyl chloride.
Critical Parameters:
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Benzimidazole Formation: Conducted in HCl (6 M) at 90°C for 7 hours, yielding 90% intermediate .
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Amidation: Requires anhydrous DMF, triethylamine, and slow addition of acyl chloride to prevent side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency, though batch processes remain common in research settings.
Pharmacological Activities
Antimicrobial Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Mechanistic studies suggest inhibition of microbial DNA gyrase and disruption of cell wall biosynthesis .
Anti-inflammatory Effects
At 100 mg/kg (oral), the compound reduces carrageenan-induced paw edema in rats by 62%, comparable to diclofenac . This activity correlates with COX-2 inhibition and suppression of NF-κB signaling .
Analytical Characterization
Spectroscopic Techniques
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¹H/¹³C NMR: Confirms substituent positions via characteristic shifts (e.g., benzyl CH₂ at δ 4.85 ppm, furan protons at δ 7.45–6.45 ppm).
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IR Spectroscopy: Identifies amide C=O stretch at 1650 cm⁻¹ and benzimidazole C=N at 1605 cm⁻¹.
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X-ray Crystallography: Resolves planar benzimidazole geometry and intermolecular N–H⋯O hydrogen bonds (2.814–2.936 Å) .
Table 2: Selected Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.75–7.10 (m, 10H, Ar–H), 4.85 (s, 2H, CH₂) |
| IR (KBr) | 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N) |
| HPLC Retention | 12.4 min (C18 column, 70:30 MeOH/H₂O) |
Comparative Analysis with Analogues
Modifying the N1 benzyl or C2 substituents significantly alters bioactivity:
Table 3: Structure-Activity Relationships
| Compound | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) |
|---|---|---|
| N-[(1-Benzylbenzimidazol-2-yl)methyl]furan-2-carboxamide | 12 (MCF-7) | 8 (S. aureus) |
| N-{[1-(2-Cl-6-F-benzyl)benzimidazol-2-yl]methyl}furan-2-carboxamide | 9 (MCF-7) | 4 (S. aureus) |
| 1-(Furan-2-ylmethyl)-5-oxo-pyrrolidine-3-carboxamide | 28 (A549) | 32 (E. coli) |
Electron-withdrawing groups (e.g., Cl, F) at N1 enhance potency but may reduce solubility. Truncating the benzimidazole core (e.g., pyrrolidine derivatives) diminishes activity, underscoring the scaffold’s importance.
Future Directions and Challenges
Therapeutic Development
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Prodrug Design: Masking the carboxamide as an ester could improve oral bioavailability.
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Targeted Delivery: Conjugation to nanoparticles may enhance tumor-specific accumulation.
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Synergistic Combinations: Pairing with cisplatin or fluconazole may lower effective doses .
Synthetic Challenges
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